- Preparation of siaololigosaccharides as antagonist for both E- and P-selectins, World Intellectual Property Organization, , ,
Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

92-89-7 structure
Nome del prodotto:4'-Nitro1,1'-biphenyl-4-carboxylic Acid
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-
- 4-(4-nitrophenyl)benzoic acid
- 4-carboxy-4'-nitrobiphenyl
- 4-Nitro-4'-biphenylcarboxylic acid
- 4'-Nitro-biphenyl-4-carbonsaeure
- 4'-Nitro-biphenyl-4-carboxylic acid
- 4'-Nitrodiphenyl-4-carboxylic acid
- 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid
- 4'-Nitrobiphenyl-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
- 4-(4'-nitrophenyl)benzoic acid
- (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-
- 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid
- NSC210796
- PubChem10301
- 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)
- 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)
- 4-Carboxy-4′-nitrobiphenyl
- 4-Nitro-4′-biphenylcarboxylic acid
- 4′-Nitro-1,1′-biphenyl-4-carboxylic acid
- 4′-Nitrobiphenyl-4-carboxylic acid
- NSC 210796
- EINECS 202-201-0
- CS-0157586
- EU-0067976
- BDBM50060973
- CHEMBL109066
- NSC-210796
- LM5ZA4XV5M
- 4''-Nitro-biphenyl-4-carboxylic acid
- Oprea1_448442
- 4-Biphenylcarboxylic acid, 4'-nitro-
- A10919
- AKOS001593415
- 4-nitro-4'-biphenyl carboxylic acid
- 92-89-7
- MFCD00043911
- 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid
- SCHEMBL628405
- 4'-nitro[1,1-biphenyl]-4-carboxylic acid
- 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid
- [1, 4'-nitro-
- SY064945
- DTXSID6059073
- 4'-nitro-1,1'-biphenyl-4-carboxylic acid
- 3X-0716
- NS00039502
- 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
-
- MDL: MFCD00043911
- Inchi: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
- Chiave InChI: LYINHPAEAYJDIR-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O
Proprietà calcolate
- Massa esatta: 243.05300
- Massa monoisotopica: 243.053158
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 309
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.1
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.4±0.1 g/cm3
- Punto di fusione: 350°
- Punto di ebollizione: 450.2±28.0 °C at 760 mmHg
- Punto di infiammabilità: 194.2±12.5 °C
- Indice di rifrazione: 1.637
- PSA: 83.12000
- LogP: 3.48320
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-500mg |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 500mg |
2876.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | D519670-5g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 97% | 5g |
$1785 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92830-5g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 95% | 5g |
¥168.0 | 2024-07-19 | |
abcr | AB157689-10 g |
4'-Nitro[1,1'-biphenyl]-4-carboxylic acid; . |
92-89-7 | 10g |
€229.40 | 2022-06-11 | ||
TRC | N494775-1g |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 1g |
$ 170.00 | 2022-06-03 | ||
Fluorochem | 080150-1g |
4'-Nitrobiphenyl-4-carboxylic acid |
92-89-7 | 95% | 1g |
£67.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-5g |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 5g |
15476.0CNY | 2021-07-05 | |
TRC | N494775-250mg |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 250mg |
$69.00 | 2023-05-17 | ||
TRC | N494775-1000mg |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 1g |
$207.00 | 2023-05-17 | ||
Alichem | A019117592-10g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 95% | 10g |
$346.50 | 2023-08-31 |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , FibreCat 1007 Solvents: Ethanol , 1,2-Dimethoxyethane , Water ; rt → 60 °C; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt
Riferimento
- Minimization of palladium content in Suzuki cross-coupling reactionsCombinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710,
Metodo di produzione 3
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; rt; rt → 80 °C; 6 h, 80 °C
Riferimento
- Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Palladium chloride Solvents: Tetrahydrofuran ; 6 h, rt → 80 °C
Riferimento
- Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Water ; rt → reflux
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ; acidified
Riferimento
- Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: 2491671-54-4 Solvents: Methanol ; 1.5 MPa, rt → 55 °C; 12 h, 1.5 MPa, 55 °C
Riferimento
- Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidationAdvanced Composites and Hybrid Materials, 2018, 1(4), 696-704,
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 11
1.2 Reagents: Sodium hypochlorite ; 20 min, 60 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide ; pH 10 - 11
1.2 Reagents: Sodium hypochlorite ; 20 min, 60 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide ; pH 10 - 11
Riferimento
- Synthesis method for reduction of vat yellow F3GC, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Pyridine , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt → reflux; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
Riferimento
- Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; rt → 80 °C; 6 h, 80 °C
Riferimento
- Compounds and methods for inhibiting selectin-mediated function, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, reflux
Riferimento
- Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases, European Patent Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Riferimento
- Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA)Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568,
Metodo di produzione 16
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ; 2 h, 80 °C
Riferimento
- Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and AirJournal of Organic Chemistry, 2018, 83(24), 15486-15492,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
Riferimento
- Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophoreTetrahedron, 2013, 69(46), 9726-9734,
Metodo di produzione 20
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials
- Methyl 4'-Nitro1,1'-biphenyl-4-carboxylate
- Ethanone,1-(4'-nitro[1,1'-biphenyl]-4-yl)-
- 4-Bromobenzoic acid
- 4-Methyl-4'-nitro-1,1'-biphenyl
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Ethyl 4-(4-nitrophenyl)benzoate
- 4-Biphenylcarboxylic acid
- 4-Nitrophenylboronic acid
- 4-(dihydroxyboranyl)benzoic acid
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Letteratura correlata
-
Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462
-
2. Binuclear complexes with ligands based on the 2,6-bis(diphenylphosphinomethyl)benzene framework. Syntheses and crystal structures of [Ir2Cl2(μ-CO){2,6-(Ph2PCH2)2C6H3S}2]·2CH2Cl2, [Ni2{2,6-(Ph2PCH2)2C6H4S}2][PF6]2·Et2O·0.5CH2Cl2 and [Rh2Cl2(CO)2{1,3-(Ph2PCH2)2C6H4}2]Jonathan R. Dilworth,Yifan Zheng,D. Vaughan Griffiths J. Chem. Soc. Dalton Trans. 1999 1877
-
Tanja Kole?a-Dobravc,Keiichi Maejima,Yutaka Yoshikawa,Anton Meden,Hiroyuki Yasui,Franc Perdih New J. Chem. 2017 41 735
-
4. 110. Homolytic aromatic substitution. Part XXI. The arylation of benzotrihalidesD. H. Hey,F. C. Saunders,Gareth H. Williams J. Chem. Soc. 1961 554
-
Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462
92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid) Prodotti correlati
- 149505-87-3(3'-Nitrobiphenyl-3-carboxylic acid)
- 113882-33-0(3-Methyl-5-nitrobenzoic acid)
- 15922-01-7(4-Nitrobenzoic Acid Potassium Salt)
- 236102-72-0(2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid)
- 3215-92-7(2'-Nitro-4-Biphenylcarboxylic Acid)
- 618-88-2(5-nitrobenzene-1,3-dicarboxylic acid)
- 62-23-7(4-Nitrobenzoic acid)
- 121-92-6(3-Nitrobenzoic acid)
- 19416-70-7(Ammonium 4-Nitrobenzoate)
- 729-01-1(4'-Nitro-3-biphenylcarboxylic Acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-89-7)4'-nitro[1,1'-biphenyl]-4-carboxylic acid

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:92-89-7)4'-Nitro1,1'-biphenyl-4-carboxylic Acid

Purezza:99%/99%/99%/99%
Quantità:100g/1g/5g/10g
Prezzo ($):317.0/185.0/554.0/954.0